2-bromo-4,5-difluoro-N-methylanilinehydrochloride
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Overview
Description
2-Bromo-4,5-difluoro-N-methylanilinehydrochloride is an organic compound with the molecular formula C7H8BrClF2N. This compound is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and a methyl group. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4,5-difluoro-N-methylanilinehydrochloride typically involves the halogenation of N-methylaniline followed by fluorination. One common method includes:
Bromination: N-methylaniline is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 2-position.
Fluorination: The brominated product is then subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms at the 4 and 5 positions.
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation and fluorination reactions under controlled conditions to ensure high yield and purity. The reactions are typically carried out in stainless steel reactors with precise temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5-difluoro-N-methylanilinehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives and reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura and other coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of various substituted anilines.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-Bromo-4,5-difluoro-N-methylanilinehydrochloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor binding studies.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-4,5-difluoro-N-methylanilinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance the compound’s binding affinity and specificity towards these targets, leading to the desired biological or chemical effect. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-fluoro-2-methylaniline: Similar structure with bromine and fluorine substitutions but different positions.
2-Bromo-4,6-difluoroaniline: Similar structure with different fluorine substitution pattern.
2-Bromo-4-fluoro-N-methylaniline: Lacks one fluorine atom compared to 2-bromo-4,5-difluoro-N-methylanilinehydrochloride.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms in specific positions enhances its reactivity and binding affinity, making it a valuable intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C7H7BrClF2N |
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Molecular Weight |
258.49 g/mol |
IUPAC Name |
2-bromo-4,5-difluoro-N-methylaniline;hydrochloride |
InChI |
InChI=1S/C7H6BrF2N.ClH/c1-11-7-3-6(10)5(9)2-4(7)8;/h2-3,11H,1H3;1H |
InChI Key |
BQWNJMCFCVXDIB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1Br)F)F.Cl |
Origin of Product |
United States |
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